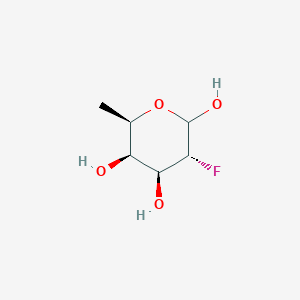

2-Deoxy-2-fluoro-D-fucose

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C6H11FO4 |

|---|---|

Molekulargewicht |

166.15 g/mol |

IUPAC-Name |

(3R,4S,5R,6R)-3-fluoro-6-methyloxane-2,4,5-triol |

InChI |

InChI=1S/C6H11FO4/c1-2-4(8)5(9)3(7)6(10)11-2/h2-6,8-10H,1H3/t2-,3-,4+,5-,6?/m1/s1 |

InChI-Schlüssel |

IRKXGKIPOMIQOD-GASJEMHNSA-N |

Isomerische SMILES |

C[C@@H]1[C@@H]([C@@H]([C@H](C(O1)O)F)O)O |

Kanonische SMILES |

CC1C(C(C(C(O1)O)F)O)O |

Herkunft des Produkts |

United States |

Synthesis and Chemical Properties

The synthesis of 2-deoxy-2-fluoro-D-glucose, a related and widely studied fluorinated sugar, can be achieved through the direct fluorination of 3,4,6-tri-O-acetyl-D-glucal with elemental fluorine (F2). osti.gov This reaction yields a mixture of 3,4,6-tri-O-acetyl-2-deoxy-2-fluoro-α-D-glucopyranosyl fluoride (B91410) and its β-D-mannopyranosyl fluoride isomer, which can then be hydrolyzed to obtain 2-deoxy-2-fluoro-D-glucose and 2-deoxy-2-fluoro-D-mannose, respectively. osti.gov A more general and versatile method for synthesizing 2-deoxy-2-fluoro-D-arabinofuranose derivatives, which are important intermediates for chemotherapeutic nucleosides, starts from 1,2:5,6-di-O-isopropylidene-3-O-tosyl-α-D-allofuranose. nih.gov Key steps in this multi-step synthesis include fluorination using potassium fluoride in acetamide (B32628) and periodate (B1199274) oxidation. nih.gov The synthesis of polyfluorinated carbohydrates, those with more than one fluorine atom, has also been extensively explored, often for their potential as mechanism-based enzyme inhibitors. acs.org

The introduction of a fluorine atom in place of a hydroxyl group significantly alters the chemical properties of a monosaccharide. The C-F bond is highly polarized, which can influence the electron density of the entire carbohydrate structure. rsc.org This change affects the molecule's ability to form hydrogen bonds; while the fluorine atom can act as a weak hydrogen bond acceptor, it cannot function as a donor. reading.ac.ukrsc.org This modification can impact the stability and reactivity of the sugar, including its anomeric and ring equilibria. rsc.org

Biochemical Incorporation and Metabolic Fate

Once inside a cell, 2-deoxy-2-fluoro-L-fucose is metabolized by the fucose salvage pathway. nih.gov The bifunctional enzyme L-fucose kinase/GDP-L-fucose pyrophosphorylase (FKGP) converts it into the corresponding sugar nucleotide, GDP-2-deoxy-2-fluoro-L-fucose. nih.gov This fluorinated analog of the natural fucosyl donor, GDP-L-fucose, then acts as a competitive inhibitor of fucosyltransferases. caymanchem.combiosynth.com These enzymes are responsible for transferring fucose from GDP-fucose to various glycan acceptors on proteins and lipids. nih.gov

The metabolic fate of 2-F-Fuc highlights its utility as a metabolic inhibitor. By hijacking the natural metabolic pathway, it effectively depletes the pool of functional fucosylation substrates, leading to a global reduction in cellular fucosylation. medchemexpress.com This mechanism has been exploited in various research contexts to study the functional consequences of fucosylation. For instance, the peracetylated form of 2-F-Fuc has been used as a global metabolic inhibitor to remodel cell-surface glycans. nih.gov

Mechanism of Action As a Fucosylation Inhibitor

The primary mechanism by which 2-Deoxy-2-fluoro-L-fucose inhibits fucosylation is through the formation of GDP-2-deoxy-2-fluoro-L-fucose, which acts as a competitive inhibitor for various fucosyltransferases. biosynth.comnih.gov This fluorinated analog binds to the active site of these enzymes, preventing the binding of the natural substrate, GDP-L-fucose. nih.gov

Some studies have also suggested that GDP-2-deoxy-2-fluoro-L-fucose can act as a feedback inhibitor of the de novo GDP-fucose biosynthetic pathway. nih.gov This pathway synthesizes GDP-fucose from GDP-mannose. The accumulation of the fluorinated GDP-fucose analog can allosterically inhibit key enzymes in this pathway, such as GDP-mannose 4,6-dehydratase (GMD), further reducing the cellular levels of GDP-fucose. nih.gov This dual mechanism of action, combining competitive inhibition of fucosyltransferases and feedback inhibition of the biosynthetic pathway, makes 2-F-Fuc a potent and effective inhibitor of cellular fucosylation. nih.govmedchemexpress.com

Role in Diverse Biological Systems and Pathways

Impact on Plant Glycosylation and Developmental Processes (e.g., Cell Wall Polysaccharides)

In plants, particularly the model organism Arabidopsis thaliana, 2-deoxy-2-fluoro-L-fucose (2F-Fuc), an analog of L-fucose, has been identified as a potent inhibitor of root growth and cell elongation. nih.govresearchgate.netmdpi.com Its mechanism of action involves its metabolic conversion into an active inhibitory molecule, guanosine (B1672433) diphosphate-2-deoxy-2-fluoro-L-fucose (GDP-2F-Fuc), through the fucose salvage pathway. nih.govnih.govnih.govplos.org Evidence for this comes from studies showing that mutants deficient in the fucose salvage pathway enzyme, L-Fucose Kinase/GDP-L-Fucose Pyrophosphorylase (FKGP), are unaffected by 2F-Fuc treatment. nih.govnih.gov

Once converted, GDP-2F-Fuc acts as a broad inhibitor of fucosyltransferases located in the Golgi apparatus. researchgate.netmdpi.com This leads to a significant reduction in the fucosylation of various cell wall components. nih.gov Chemical analyses of cell walls from 2F-Fuc-treated Arabidopsis seedlings show that the fucosylation of xyloglucans and N-linked glycans is fully inhibited at micromolar concentrations. nih.gov However, genetic evidence suggests these specific alterations are not the primary cause of the observed root development defects. nih.gov

The more critical impact appears to be on the fucosylation of the pectic polysaccharide rhamnogalacturonan-II (RG-II). nih.govmdpi.complos.org RG-II is a complex polysaccharide that requires fucosylation for its proper structure and function, specifically its ability to form borate-ester cross-linked dimers, which are essential for maintaining the integrity of the cell wall. nih.govnih.gov Treatment with 2F-Fuc leads to a decrease in RG-II dimerization. nih.gov This finding is supported by the observation that the growth defects induced by 2F-Fuc can be partially rescued by the external application of boric acid. nih.govnih.govresearchgate.net The primary growth phenotype caused by 2F-Fuc is the suppression of root cell elongation, while cell division remains unaffected. nih.gov This leads to reduced root growth, altered root morphology, and the emergence of adventitious roots. nih.govnih.gov

Table 1: Effects of 2-Deoxy-2-fluoro-L-fucose on Arabidopsis thaliana

| Parameter | Observation | Affected Molecule/Pathway | References |

| Root Growth | Severely inhibited at micromolar concentrations. | Overall plant development. | nih.govnih.gov |

| Cell Elongation | Suppressed in root cells. | Cell wall integrity and expansion. | nih.govresearchgate.net |

| Cell Division | Not significantly affected. | Cell cycle progression. | nih.gov |

| Xyloglucan Fucosylation | Fully inhibited. | Fucosyltransferases, Cell Wall Polysaccharides. | nih.gov |

| N-linked Glycan Fucosylation | Fully inhibited. | Fucosyltransferases, Glycoproteins. | nih.gov |

| RG-II Dimerization | Decreased due to lack of fucosylation. | Pectin (Rhamnogalacturonan-II) biosynthesis. | nih.govnih.gov |

| Metabolic Activation | Requires conversion to GDP-2F-Fuc. | Fucose salvage pathway (FKGP enzyme). | nih.govnih.govnih.gov |

Investigations in Mammalian Cell Culture Models

In mammalian cell culture systems, 2-deoxy-2-fluoro-L-fucose is recognized as a global metabolic inhibitor of fucosylation. nih.gov It functions by inhibiting the de novo synthesis of GDP-fucose, the universal donor substrate for all fucosylation reactions catalyzed by fucosyltransferases. targetmol.commedchemexpress.commedchemexpress.com The compound is taken up by cells and converted via the salvage pathway into GDP-2-deoxy-2-fluoro-L-fucose. nih.govbiosynth.comcaymanchem.com This fluorinated nucleotide sugar analog then acts as a competitive inhibitor of various fucosyltransferases. nih.govbiosynth.com Furthermore, the accumulation of the fluorinated GDP-fucose analog can exert feedback inhibition on GDP-mannose 4,6-dehydratase (GMD), a key enzyme in the de novo GDP-fucose biosynthetic pathway. nih.gov

Studies using various cell lines have demonstrated the efficacy of this compound. For instance, in 4T1 breast cancer cells, treatment with 2-deoxy-2-fluoro-L-fucose suppressed fucosylation and decreased the phosphorylation of Smad 1/5 and Smad 2, which are signaling molecules involved in cell migration. targetmol.commedchemexpress.commedchemexpress.com In other cancer cell lines, including those from human colon cancer, fluorinated fucose analogs have been shown to inhibit cell proliferation. nih.gov

The ability of 2-deoxy-2-fluoro-L-fucose to modulate glycosylation has significant implications for therapeutic protein production. The fucosylation of antibodies, particularly on their Fc region N-glycans, is a critical quality attribute. The absence of core fucose on IgG antibodies enhances their binding affinity to the FcγRIIIa receptor, leading to increased antibody-dependent cellular cytotoxicity (ADCC). biosynth.com The use of 2-deoxy-2-fluoro-L-fucose in cell culture has been shown to reduce the fucosylation of IgG, highlighting its potential to generate antibodies with enhanced therapeutic efficacy. biosynth.comscbt.com Glycomic analysis of various cell lines (such as Caco-2, A549, and PNT2) treated with the inhibitor confirmed a significant decrease in fucosylated glycans. mdpi.com

Table 2: Research Findings on 2-Deoxy-2-fluoro-L-fucose in Mammalian Cells**

| Cell Line/System | Key Finding | Mechanism/Target | References |

| General Mammalian Cells | Inhibits de novo synthesis of GDP-fucose. | GDP-mannose 4,6-dehydratase (GMD), Fucosyltransferases. | nih.govtargetmol.commedchemexpress.com |

| 4T1 Breast Cancer Cells | Suppresses fucosylation and decreases Smad 1/5/2 phosphorylation. | Fucosylation pathway, TGF-β/BMP signaling. | targetmol.commedchemexpress.commedchemexpress.com |

| Human Cancer Cells | Inhibits cell proliferation. | Fucosylation-dependent growth pathways. | nih.govtargetmol.com |

| Antibody-producing Cells (e.g., CHO) | Reduces core fucosylation of IgG antibodies, enhancing ADCC. | FUT8 (α1,6-fucosyltransferase). | biosynth.comscbt.comnih.gov |

| Caco-2, A549, PNT2 Cells | Significantly decreases the percentage of fucosylated N-glycans. | Global inhibition of fucosyltransferases. | mdpi.com |

Studies in Model Organisms for Developmental Glycobiology (e.g., Zebrafish)

Fucosylation is known to be essential for numerous developmental processes, including in the zebrafish (Danio rerio), a prominent model organism for developmental biology. nih.gov Proper fucosylation is required for critical signaling events, such as Notch signaling, which governs cell fate decisions, and for cell-cell interactions during embryogenesis. nih.govacs.org Zebrafish mutants with deficiencies in the de novo fucosylation pathway exhibit defects in neural migration, underscoring the importance of fucose-containing glycans in development. nih.gov

While direct, extensive studies on the effects of 2-deoxy-2-fluoro-D-fucose in zebrafish are not widely documented in the provided sources, research into the metabolic pathways relevant to its mechanism of action offers valuable insights. The inhibitory action of 2-deoxy-2-fluoro-fucose relies on its conversion to a GDP-sugar analog by the fucose salvage pathway. nih.gov Studies in developing zebrafish have shown that the enzymes for this salvage pathway are expressed during embryogenesis. nih.govacs.org However, these enzymes appear to process modified fucose substrates, such as those with azide (B81097) groups at the C6 position, inefficiently. nih.gov This suggests that while the necessary enzymatic machinery is present, its substrate tolerance may influence the efficacy of certain fucose analogs.

Researchers have successfully bypassed the salvage pathway by directly delivering an azide-functionalized GDP-fucose analog into zebrafish embryos. nih.govacs.org This nucleotide sugar was readily used by fucosyltransferases, leading to robust labeling of cell-surface fucosylated glycans. nih.govacs.org This work provides a powerful method to visualize fucosylation in vivo and highlights that fucosyltransferases themselves are capable of accepting modified substrates, which is the ultimate target of inhibitors like 2-deoxy-2-fluoro-fucose once it has been metabolically activated. nih.govacs.org

Advanced Analytical Methodologies in Research

Spectroscopic Characterization for Compound Identity and Purity

The unambiguous identification and determination of purity for 2-Deoxy-2-fluoro-D-fucose are foundational to any meaningful biological study. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools for this purpose.

Mass Spectrometry (MS): MS is employed to determine the molecular weight of 2-Deoxy-2-fluoro-D-fucose, which is a critical parameter for confirming its identity. The molecular formula of 2-Deoxy-2-fluoro-D-fucose is C₆H₁₁FO₄, corresponding to a molecular weight of 166.15 g/mol . High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, further solidifying the elemental composition of the synthesized compound. Fragmentation patterns observed in tandem MS (MS/MS) experiments can also offer structural insights, complementing the data obtained from NMR.

Interactive Table: Spectroscopic Data for 2-Deoxy-2-fluoro-D-fucose

| Technique | Parameter | Expected Value/Observation | Purpose |

| ¹H-NMR | Chemical Shifts (δ) | Specific ppm values for each proton | Confirms proton environment and overall structure |

| Coupling Constants (J) | Hz values indicating proton-proton and proton-fluorine coupling | Confirms connectivity and stereochemistry | |

| ¹⁹F-NMR | Chemical Shift (δ) | Specific ppm value for the fluorine atom | Confirms presence and position of fluorine |

| Mass Spectrometry | Molecular Ion Peak (m/z) | ~166.15 (for [M+H]⁺ or other adducts) | Confirms molecular weight |

| High-Resolution MS | Exact Mass | Precise mass corresponding to C₆H₁₁FO₄ | Confirms elemental composition |

Chromatographic Analysis of Intracellular Metabolites

To understand the mechanism of action of 2-Deoxy-2-fluoro-D-fucose, it is essential to analyze its metabolic conversion within the cell. High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying intracellular metabolites.

In the context of 2-Deoxy-2-fluoro-D-fucose research, HPLC is used to track the formation of its activated form, GDP-2-deoxy-2-fluoro-D-fucose. The fucose analog is taken up by cells and can be metabolized by the fucose salvage pathway. This involves its conversion to 2-deoxy-2-fluoro-D-fucose-1-phosphate and subsequently to the nucleotide sugar donor, GDP-2-deoxy-2-fluoro-D-fucose. HPLC methods, often coupled with mass spectrometry (LC-MS), allow for the separation of these fluorinated metabolites from the pool of other intracellular nucleotides and sugar phosphates. acs.org Quantitative analysis of these metabolites provides insights into the efficiency of the metabolic conversion and the intracellular concentration of the active inhibitory compound. acs.org This is critical for correlating the observed biological effects with the levels of the fluorinated nucleotide sugar.

Cell-Based Assays for Fucosylation Assessment

The primary biological effect of 2-Deoxy-2-fluoro-D-fucose is the inhibition of fucosylation, the process of adding fucose to glycans. Several cell-based assays are employed to measure this inhibitory activity.

Lectin Blots: This technique utilizes lectins, which are proteins that bind specifically to certain carbohydrate structures. Lectins such as Aleuria aurantia (B1595364) lectin (AAL) have a high affinity for fucose residues. In a lectin blot, total cellular proteins are separated by gel electrophoresis, transferred to a membrane, and then probed with a labeled lectin. A decrease in the signal from the lectin indicates a reduction in fucosylated proteins, providing a direct measure of the inhibitory effect of 2-Deoxy-2-fluoro-D-fucose. Studies have shown a dose-dependent inhibition of fucosylation in cancer cells treated with a similar compound, 2-fluoro-L-fucose, as detected by AAL lectin blotting. nih.gov

Flow Cytometry: This method allows for the high-throughput analysis of fucosylation on the surface of intact cells. Cells are treated with 2-Deoxy-2-fluoro-D-fucose and then stained with a fluorescently labeled fucose-binding lectin. The fluorescence intensity of individual cells is measured by the flow cytometer. A decrease in the mean fluorescence intensity of the cell population indicates a reduction in cell-surface fucosylation. This technique has been successfully used to demonstrate the inhibitory effect of fucose analogs on fucosylation levels in various cell lines. nih.gov

Quantitative Glycan Profiling by Mass Spectrometry

For a more detailed and comprehensive understanding of the impact of 2-Deoxy-2-fluoro-D-fucose on glycosylation, quantitative glycan profiling by mass spectrometry is employed. This powerful technique allows for the identification and quantification of individual glycan structures.

LC-MS Analysis of N-Glycans: This approach involves the enzymatic release of N-glycans from cellular glycoproteins using enzymes like PNGase F. The released glycans are then labeled with a fluorescent tag to enhance their detection and separated by liquid chromatography. The separated glycans are subsequently analyzed by mass spectrometry. This provides a detailed profile of the different N-glycan structures present and their relative abundances. By comparing the glycan profiles of control cells and cells treated with 2-Deoxy-2-fluoro-D-fucose, researchers can precisely identify which fucosylated N-glycan structures are reduced or absent. acs.org This method has been instrumental in confirming the inhibition of core fucosylation and other fucosylated N-glycan structures following treatment with fucose analogs. acs.orgnih.gov

Interactive Table: Research Findings on Fucosylation Inhibition

| Cell Line | Inhibitor | Concentration | Assay | Observed Effect | Reference |

| HepG2 (Liver Cancer) | 2-fluoro-L-fucose (2FF) | 10-100 μM | Lectin Blot (AAL) | Dose-dependent inhibition of fucosylation. nih.gov | nih.gov |

| HepG2 (Liver Cancer) | 2-fluoro-L-fucose (2FF) | Not specified | Flow Cytometry | Dramatic inhibition of core fucosylation. nih.gov | nih.gov |

| HL-60 | 2,2-di-F-Fuc prodrug | 8 and 32 μM | LC-MS of N-glycans | Inhibition of the biosynthesis of different types of fucosylated N-glycan structures. acs.org | acs.org |

Future Directions and Emerging Research Avenues

Design and Synthesis of Next-Generation Fluorinated Fucose Analogs with Enhanced Specificity

The development of novel fluorinated fucose analogs is a cornerstone of future research, aiming to create compounds with improved inhibitory properties and greater specificity for particular fucosyltransferases (FUTs). Current research has demonstrated that the position of the fluorine atom on the fucose molecule significantly influences its biological activity.

Initial studies have focused on analogs with fluorine at the C2 and/or C6 positions. nih.govresearchgate.net For instance, while per-O-acetylated 2-deoxy-2-fluoro-L-fucose (2F-Fuc) is known to be converted into GDP-2-F-Fuc, a competitive inhibitor of FUTs, it can also act as a slow substrate, leading to the unintended incorporation of the unnatural sugar. nih.gov To address this, researchers have designed and synthesized analogs like GDP-2,2-di-F-Fuc to act as more potent inhibitors. nih.gov

A comparative study of various fluorinated L-fucose analogs revealed that 6,6-difluoro-L-fucose and 6,6,6-trifluoro-L-fucose exhibited significant inhibitory activity against the proliferation of human colon cancer cells and human umbilical vein endothelial cells, whereas 2-deoxy-2-fluoro-L-fucose showed no apparent effect on the proliferation of the tested cell lines. researchgate.netnih.gov Interestingly, the GDP derivatives of the more potent 6-fluorinated analogs showed weaker inhibitory activity against the mammalian α1,6-fucosyltransferase (FUT8) compared to the GDP derivative of 2-deoxy-2-fluoro-L-fucose. researchgate.netnih.gov This suggests that FUT8 may not be the primary target for these 6-fluorinated analogs and that other enzymes in the GDP-fucose biosynthetic pathway or other fucosyltransferases could be the targets for achieving cell proliferation inhibition. researchgate.net

The strategy of multiple fluorinations is also being explored to modulate protein affinity, metabolic stability, and lipophilicity of glycostructures. medchemexpress.com This approach involves the synthesis of mono-, di-, and trifluorinated analogs of various sugars, which could be applied to fucose to generate a new library of inhibitors with potentially enhanced and more specific activities. medchemexpress.com

Below is a table summarizing some of the next-generation fluorinated fucose analogs and their observed effects.

| Fluorinated Fucose Analog | Key Research Finding |

| GDP-2,2-di-F-Fuc | Designed as a more potent inhibitor of fucosyltransferases compared to GDP-2-F-Fuc. nih.gov |

| 6,6-difluoro-L-fucose | Showed significant inhibitory activity against the proliferation of human colon cancer and endothelial cells. researchgate.netnih.gov |

| 6,6,6-trifluoro-L-fucose | Demonstrated strong inhibitory activity against the proliferation of human colon cancer and endothelial cells. researchgate.netnih.gov |

Integration with Bioorthogonal "Click Chemistry" for Enhanced Glycomic Probing

A significant area of development is the integration of fluorinated fucose analogs with bioorthogonal "click chemistry" to create powerful tools for studying glycosylation. uni-konstanz.de This methodology allows for the visualization and profiling of glycans in living systems without interfering with biological processes. uni-konstanz.decityu.edu.hk

The general strategy involves introducing a fucose analog bearing a bioorthogonal chemical reporter, such as an azide (B81097) or an alkyne group, into cells. nih.govresearchgate.net This modified sugar is then metabolized and incorporated into glycoconjugates. uni-konstanz.de Subsequently, a probe molecule containing the complementary reactive group (e.g., an alkyne for an azide reporter) and a tag (e.g., a fluorophore or biotin) is introduced. nih.govresearchgate.netcityu.edu.hk The "click" reaction, most commonly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), then specifically and efficiently ligates the probe to the modified glycan, allowing for its detection and analysis. nih.govresearchgate.netcityu.edu.hk

Researchers have successfully developed click-activated fluorescent probes that only become fluorescent upon ligation with a modified sugar, thereby reducing background noise and eliminating the need for extensive washing steps to remove unreacted probes. nih.govnih.gov For example, non-fluorescent naphthalimide probes have been designed to selectively label fucosylated glycoproteins on the cell surface after a Cu(I)-catalyzed reaction with azide-bearing fucosides. nih.gov This technique has been used to visualize the incorporation of an azido-containing fucose analog into glycoproteins via the fucose salvage pathway and to observe the intracellular localization of fucosylated glycoconjugates. nih.gov

The components of a typical click chemistry approach for glycomic probing are outlined in the table below.

| Component | Description | Example |

| Bioorthogonal Reporter | A small, biologically inert functional group introduced into the fucose analog. | Azide (-N3), Alkyne (-C≡CH) nih.govresearchgate.net |

| Modified Fucose Analog | A fucose molecule chemically modified to contain a bioorthogonal reporter. | 6-azidofucose, GDP-fucose with a 6-position acetylene (B1199291) or azido (B1232118) group nih.govresearchgate.net |

| Probe Molecule | A molecule containing the complementary reactive group and a detection tag. | Fluorogenic naphthalimide probes, biotinylated alkyne nih.gov |

| Click Reaction | A highly specific and efficient chemical ligation reaction. | Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) nih.govresearchgate.netcityu.edu.hk |

Development of Methodologies for Spatio-Temporal Control of Glycosylation Inhibition

A key challenge in studying the dynamic processes of glycosylation is the ability to control inhibition with spatial and temporal precision. To address this, researchers are developing innovative methods to regulate the activity of glycosylation inhibitors like 2-deoxy-2-fluoro-D-fucose.

One promising approach is the use of "caged" inhibitors, where the inhibitor molecule is rendered inactive by a photolabile protecting group. drugtargetreview.com The active inhibitor can then be released at a specific time and location within a biological system by applying light of a particular wavelength. drugtargetreview.com

A recent study demonstrated this principle by synthesizing a caged derivative of 2-fluoro-L-fucose, specifically 3,4-di-O-acetyl-1-ortho-nitrobenzyl-2-fluoro-L-fucose (2F-Fuc-NB). drugtargetreview.com In this compound, a photolabile ortho-nitrobenzyl group is attached at the anomeric position. drugtargetreview.com Upon illumination with 365 nm LED light, the photolabile group is cleaved, releasing the active 1-hydroxy-2-fluoro-L-fucose derivative. drugtargetreview.com This light-controlled release of the inhibitor was shown to inhibit root cell elongation in plants in a dose-dependent and reversible manner. drugtargetreview.com

Another strategy for achieving controlled inhibition involves the development of enzyme-activated probes. rsc.org These probes are designed to be non-inhibitory until they are activated by a specific enzyme that is present at the target site. rsc.org While this has been explored more broadly for fluorescent probes, the principle could be adapted to create activatable glycosylation inhibitors. rsc.orgrsc.orgnih.gov

The table below outlines the key components of the light-controlled inhibition methodology.

| Component | Function | Example |

| Inhibitor | The active molecule that inhibits glycosylation. | 1-hydroxy-2-fluoro-L-fucose drugtargetreview.com |

| Photolabile Protecting Group | A chemical group that inactivates the inhibitor and can be removed by light. | ortho-nitrobenzyl alcohol drugtargetreview.com |

| "Caged" Inhibitor | The inactive, light-sensitive form of the inhibitor. | 3,4-di-O-acetyl-1-ortho-nitrobenzyl-2-fluoro-L-fucose (2F-Fuc-NB) drugtargetreview.com |

| Activation Trigger | The external stimulus used to release the active inhibitor. | 365 nm LED illumination drugtargetreview.com |

Exploration of Novel Enzyme Targets and Regulatory Pathways in Fucose Metabolism

A critical area of ongoing research is the identification of all the cellular machinery that interacts with 2-deoxy-2-fluoro-D-fucose and its analogs. This includes pinpointing specific enzyme targets and understanding how these compounds affect the broader regulatory networks of fucose metabolism.

In mammalian cells, GDP-fucose is synthesized through two primary pathways: the de novo pathway, which converts GDP-mannose to GDP-fucose, and the salvage pathway, which utilizes free fucose. nih.govnih.gov 2-deoxy-2-fluoro-L-fucose is known to be metabolized to its GDP-analog, which then acts as a competitive inhibitor of fucosyltransferases and also provides feedback inhibition of the de novo pathway. medchemexpress.com

However, there is growing evidence that the effects of fluorinated fucose analogs are not limited to a single enzyme or pathway. As mentioned previously, some 6-fluorinated fucose analogs that are potent inhibitors of cell proliferation are weak inhibitors of FUT8, suggesting they may act on other targets. researchgate.net These could include other fucosyltransferases or key enzymes in the de novo GDP-fucose biosynthetic pathway. researchgate.net

In plants, research has shown that the phenotypic defects caused by 2-fluoro-L-fucose treatment are dependent on the L-fucose salvage pathway enzyme L-Fucose Kinase/GDP-L-Fucose Pyrophosphorylase (FKGP). nih.gov This indicates that in plants, 2F-Fuc is converted to the inhibitory GDP-2F-Fuc by this enzyme. nih.gov The effects of 2F-Fuc in plants appear to be largely related to the impaired biosynthesis of the pectic polysaccharide rhamnogalacturonan-II (RG-II). nih.gov

The main enzymes and pathways involved in fucose metabolism that are relevant to the action of 2-deoxy-2-fluoro-D-fucose are summarized below.

| Enzyme/Pathway | Role in Fucose Metabolism | Interaction with Fluorinated Fucose Analogs |

| De Novo Pathway | Synthesizes GDP-fucose from GDP-mannose. nih.govnih.gov | Subject to feedback inhibition by GDP-2F-Fuc. medchemexpress.com |

| Salvage Pathway | Synthesizes GDP-fucose from free fucose. nih.govnih.gov | Metabolizes 2F-Fuc to its active inhibitory form. nih.govcaymanchem.com |

| Fucosyltransferases (FUTs) | Transfer fucose from GDP-fucose to glycoconjugates. caymanchem.com | Competitively inhibited by GDP-2F-Fuc. |

| L-Fucose Kinase/GDP-L-Fucose Pyrophosphorylase (FKGP) | A key enzyme in the plant salvage pathway. nih.gov | Converts 2F-Fuc to GDP-2F-Fuc in plants. nih.gov |

Future research will likely focus on using advanced techniques such as proteomics and metabolomics to identify the full spectrum of protein interactions and metabolic perturbations caused by 2-deoxy-2-fluoro-D-fucose and its next-generation analogs. This will provide a more complete understanding of their mechanisms of action and pave the way for the development of more targeted and effective therapeutic agents.

Q & A

Q. What is the biochemical rationale for fluorination at the C-2 position in carbohydrate analogs like 2-Deoxy-2-fluoro-D-fucose?

Fluorination at the C-2 position disrupts enzymatic processing (e.g., glycosylation or hydrolysis) by mimicking natural substrates while resisting metabolic degradation. This modification enhances metabolic stability and allows precise tracking of carbohydrate-mediated processes, such as fucose-dependent cell signaling or microbial adhesion . Key methodological considerations include comparing fluorinated analogs with native sugars in enzyme inhibition assays and crystallography studies to confirm structural mimicry.

Q. What are the foundational synthetic strategies for 2-Deoxy-2-fluoro-D-fucose?

Early synthesis methods involve nucleophilic fluorination of protected carbohydrate precursors using reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor. For example, Adamson and Foster’s work on fluorinated glucose analogs highlights the use of cyclic sulfate intermediates to achieve stereochemical control . Researchers should prioritize protecting group strategies (e.g., benzylidene) to prevent undesired side reactions during fluorination .

II. Advanced Research Questions

Q. How can researchers optimize synthetic routes for 2-Deoxy-2-fluoro-D-fucose to improve yield and scalability?

Advanced methods leverage modern fluorination reagents like Deoxo-Fluor, which offer higher thermal stability and selectivity compared to DAST . Reaction conditions (e.g., solvent polarity, temperature) must be systematically varied to minimize byproducts. For example, Ido et al. demonstrated that fluorination with F₂ gas under controlled anhydrous conditions achieves high radiochemical purity for fluorinated glucose analogs, a strategy adaptable to fucose derivatives .

Q. What analytical techniques are most robust for characterizing 2-Deoxy-2-fluoro-D-fucose and its derivatives?

- NMR : ¹⁹F NMR is critical for confirming fluorination efficiency and stereochemistry.

- LC-MS/MS : As applied to per-/polyfluoroalkyl substances (PFAS), this technique detects trace impurities and quantifies metabolic byproducts .

- X-ray crystallography : Validates structural integrity by comparing fluorinated analogs with natural substrates .

Q. How should researchers address contradictions in reported biological activity data for 2-Deoxy-2-fluoro-D-fucose?

Discrepancies may arise from differences in cell-line specificity, fluorination purity, or assay conditions. To resolve these:

- Conduct side-by-side comparative assays under standardized protocols.

- Use high-purity synthetic batches (≥95% by HPLC) to exclude impurity-driven artifacts.

- Perform structural dynamics simulations to assess how fluorination alters target binding .

Q. What experimental frameworks are recommended for studying 2-Deoxy-2-fluoro-D-fucose in biological systems?

- PICO Framework : Define P opulation (e.g., cancer cells), I ntervention (fluorinated fucose), C omparison (native fucose), and O utcome (e.g., inhibition of fucosylation).

- FINER Criteria : Ensure questions are F easible (e.g., accessible cell models), I nteresting (mechanistic novelty), N ovel (understudied in specific pathogens), E thical (non-clinical models), and R elevant (e.g., antibiotic resistance) .

Q. How can isotopic labeling (e.g., ¹⁸F) of 2-Deoxy-2-fluoro-D-fucose enhance its utility in tracer studies?

Radiolabeling enables real-time tracking of fucose metabolism in vivo. Tewson’s method for synthesizing no-carrier-added ¹⁸F-2-fluoro-2-deoxy-D-glucose via propenyl cyclic sulfate intermediates can be adapted for fucose analogs. Key steps include optimizing specific activity and validating tracer stability in biological matrices .

III. Methodological Guidance

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.